![molecular formula C18H22O3 B1495745 Epi-Cryptoacetalide CAS No. 132152-57-9](/img/structure/B1495745.png)
Epi-Cryptoacetalide
Overview
Description
Epi-Cryptoacetalide is a natural diterpenoid . It shows high affinity to ER-α and PGE2 receptor (EP2 subtype) with Ki values of 0.3 μM and 1.92 μM, respectively . It has anti-endometriosis activities .
Synthesis Analysis
The total synthesis of the tetracyclic terpene natural product cryptoacetalide has been reported . Key steps of the synthesis are a microwave-mediated [2+2+2] cyclo-trimerization reaction to construct the central benzene ring, and a light-mediated radical cyclization to assemble the spiro-ketal moiety .Molecular Structure Analysis
The molecular formula of Epi-Cryptoacetalide is C18H22O3 . Its structure was established by spectroscopic means including 2D-NMR methods .Chemical Reactions Analysis
Epi-Cryptoacetalide reveals high affinity to ER-α and PGE2 receptor (EP2 subtype) .Physical And Chemical Properties Analysis
The molecular weight of Epi-Cryptoacetalide is 286.4 g/mol . Other physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Advanced Imaging Techniques
Epi-Cryptoacetalide's applications in scientific research primarily focus on advanced imaging techniques, particularly in magnetic resonance imaging (MRI). Echo-planar imaging (EPI), a form of MRI, has seen significant progress in obtaining images rapidly, as opposed to traditional methods that take longer. EPI's applications extend to evaluating cardiac function, mapping water diffusion and temperature in tissues, functional imaging of the central nervous system, and more (Stehling, Turner, & Mansfield, 1991). This fast imaging technique is pivotal in early diagnosis of diseases like ischemic heart disease, stroke, and cancer.
Functional Magnetic Resonance Imaging (fMRI)
Another critical application of Epi-Cryptoacetalide is in functional MRI (fMRI) and diffusion imaging for studying the human brain. Techniques like multiplexed-EPI have been developed to significantly reduce the whole brain scan time, which is essential for fMRI and diffusion imaging (Feinberg et al., 2010). This advancement is crucial for neuroscience research, allowing for better understanding and treatment of neurological disorders.
Optimizing MRI for Specific Brain Regions
Optimization of EPI for specific brain regions, like the orbitofrontal cortex, is another notable application. This optimization is significant for reducing susceptibility-induced image distortions common in MRI scans of areas near air/tissue interfaces (Deichmann, Gottfried, Hutton, & Turner, 2003). Such advancements enhance the quality of functional studies of these brain regions, leading to more accurate diagnostic and therapeutic approaches.
Safety and Hazards
properties
IUPAC Name |
(3R,4'R)-4',6,6-trimethylspiro[8,9-dihydro-7H-benzo[g][2]benzofuran-3,2'-oxolane]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-11-9-18(20-10-11)14-7-6-13-12(15(14)16(19)21-18)5-4-8-17(13,2)3/h6-7,11H,4-5,8-10H2,1-3H3/t11-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTQFIYQAWCICW-ADLMAVQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3=C(C4=C(C=C3)C(CCC4)(C)C)C(=O)O2)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2(C3=C(C4=C(C=C3)C(CCC4)(C)C)C(=O)O2)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4'R)-4',6,6-Trimethylspiro[8,9-dihydro-7H-benzo[g][2]benzofuran-3,2'-oxolane]-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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